molecular formula C18H17F2N3O B2596469 (E)-1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(2,5-difluorophenyl)prop-2-en-1-one CAS No. 2035018-50-7

(E)-1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(2,5-difluorophenyl)prop-2-en-1-one

Cat. No. B2596469
CAS RN: 2035018-50-7
M. Wt: 329.351
InChI Key: HBVAKXQVYCCTRC-ZZXKWVIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(2,5-difluorophenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C18H17F2N3O and its molecular weight is 329.351. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(2,5-difluorophenyl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(2,5-difluorophenyl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Research has shown the synthesis of various pyrazole and pyrazoline derivatives to possess significant anticancer and antimicrobial properties. These compounds, incorporating biologically active heterocyclic entities like oxazole, pyrazoline, and pyridine, have been studied for their potential in overcoming microbe resistance to pharmaceutical drugs and in inhibiting cancer cell growth in various models (Kanubhai D. Katariya, Dushyanth R. Vennapu, S. Shah, 2021). Similarly, pyrazole derivatives have been identified as candidates for use as photosensitizers in photovoltaic systems, owing to their physico-chemical properties and electronic structures, indicating a broad spectrum of potential applications in both the medical and materials science fields (Renjith Thomas, et al., 2019).

Reactivity and Synthesis Techniques

The reactivity of cross-conjugated enynones in cyclocondensations with hydrazines, leading to the regioselective synthesis of pyrazole derivatives, highlights the versatility of these compounds in synthetic chemistry. This method allows for the use of various substituents and functional groups, producing compounds with potential fluorescent properties (A. Golovanov, et al., 2021).

Antimicrobial and Anti-inflammatory Agents

A study on pyrazole, isoxazole, and other heterocyclic derivatives revealed their significant anti-bacterial, antifungal, and anti-inflammatory activities. This suggests the utility of such compounds in developing new treatments for infections and inflammation (B. V. Kendre, et al., 2015).

properties

IUPAC Name

(E)-1-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-3-(2,5-difluorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2N3O/c19-14-4-5-16(20)13(9-14)3-6-18(24)22-7-8-23-15(11-22)10-17(21-23)12-1-2-12/h3-6,9-10,12H,1-2,7-8,11H2/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBVAKXQVYCCTRC-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN3CCN(CC3=C2)C(=O)C=CC4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C2=NN3CCN(CC3=C2)C(=O)/C=C/C4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(2,5-difluorophenyl)prop-2-en-1-one

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